molecular formula C10H10O5 B1295892 Dimethyl 2-hydroxyterephthalate CAS No. 6342-72-9

Dimethyl 2-hydroxyterephthalate

Cat. No.: B1295892
CAS No.: 6342-72-9
M. Wt: 210.18 g/mol
InChI Key: CJOJIAKIRLKBOO-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxyterephthalate is an organic compound with the chemical formula C10H10O5. It is also known as 2-hydroxy-terephthalic acid dimethyl ester. This compound is typically found as a white crystalline solid or a colorless solid and is soluble in organic solvents such as ethers, alcohols, and esters. It is relatively stable under standard conditions and is used as an intermediate in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-hydroxyterephthalate can be synthesized through the reaction of methyl 4-hydroxybenzoate with sodium hypochlorite under alkaline conditions. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-hydroxyterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Polymer Synthesis : Dimethyl 2-hydroxyterephthalate is utilized in synthesizing polyesters and other high-performance materials. Its reactivity allows for the production of polymers with tailored properties for specific applications.
  • Esterification Reactions : It acts as a substrate for enzymatic reactions, particularly in the synthesis of esters through esterification processes, which can be applied in various chemical manufacturing settings .

Biology

  • Biological Activity : This compound serves as a precursor for biologically active compounds. It participates in biochemical reactions that involve enzymes such as esterases, which hydrolyze ester bonds to yield biologically relevant products.
  • Cellular Effects : Research indicates that exposure to this compound can influence cellular signaling pathways and gene expression related to oxidative stress and detoxification mechanisms.

Medicine

  • Pharmaceutical Intermediates : this compound is involved in developing pharmaceutical intermediates, contributing to the synthesis of active pharmaceutical ingredients (APIs) with therapeutic potential.
  • Toxicological Studies : Given its classification as an endocrine-disrupting chemical, studies on its effects on human health and development are crucial for understanding its safety profile .

Industry

  • Coatings and Adhesives : The compound is employed in producing coatings and adhesives due to its favorable chemical properties that enhance adhesion and durability.
  • Optical Materials : Its unique characteristics make it suitable for applications in optical materials, where clarity and stability are essential .

Case Study 1: Enzymatic Applications

A study demonstrated that this compound could be effectively used as a substrate for selective methylation reactions catalyzed by specific enzymes. The regioselectivity observed during these reactions highlights its potential in biocatalysis for producing fine chemicals .

Case Study 2: Toxicological Impact

Research has shown that exposure to this compound may lead to neurodevelopmental disorders due to its endocrine-disrupting properties. This case study emphasizes the need for careful evaluation of its use in consumer products .

Mechanism of Action

The mechanism of action of dimethyl 2-hydroxyterephthalate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Dimethyl 2-hydroxyterephthalate can be compared with other similar compounds such as:

The presence of the hydroxyl group in this compound makes it unique and more versatile in various chemical reactions and applications.

Biological Activity

Dimethyl 2-hydroxyterephthalate (DMHT) is a chemical compound with significant biological implications, particularly as an endocrine-disrupting chemical (EDC). This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C10H10O5
  • CAS Number : 6342-72-9
  • Molecular Weight : 210.18 g/mol
  • Melting Point : 92-93 °C
  • Boiling Point : Approximately 3276 ± 220 °C

This compound primarily interacts with various biological targets through the following mechanisms:

  • Esterase Inhibition : DMHT binds to the active site of esterase enzymes, inhibiting their catalytic activity. This leads to the accumulation of ester substrates and alters metabolic pathways.
  • Endocrine Disruption : As an EDC, DMHT interferes with nuclear receptors in neural structures, impacting brain functions and hormone regulation. It dysregulates critical hormonal axes, including the hypothalamic-pituitary-gonadal and thyroid axes, which are essential for neurodevelopment .
  • Cell Signaling Alteration : The compound modulates cell signaling pathways and gene expression related to oxidative stress and detoxification processes. It has been shown to induce the expression of genes involved in antioxidant defense mechanisms .

Biochemical Pathways

The biological activity of DMHT can be summarized in the following biochemical pathways:

Pathway Description
Ester HydrolysisHydrolysis by esterases produces 2-hydroxyterephthalic acid and methanol.
Metabolic TransformationFurther conjugation reactions with glucuronic acid or sulfate for excretion.
Oxidative Stress ResponseAlters gene expression involved in oxidative stress responses.

Cellular Effects

DMHT's exposure has been linked to various cellular effects:

  • Gene Expression Changes : Alters the expression of genes related to oxidative stress response and detoxification pathways.
  • Toxicity at High Doses : In animal models, high doses lead to liver and kidney damage, oxidative stress, and inflammation, while low doses show minimal effects .

Case Studies

  • Neurodevelopmental Disorders : Research indicates that exposure to DMHT is associated with disorders such as attention-deficit/hyperactivity disorder (ADHD) and autism spectrum disorder (ASD). These associations highlight the compound's potential role as a neurotoxic agent affecting developmental outcomes.
  • Animal Model Studies : In controlled studies involving rodent models, varying dosages of DMHT demonstrated differential toxicological effects. Low doses had negligible impacts on health, while higher concentrations induced significant metabolic disturbances and organ damage .

Pharmacokinetics

The pharmacokinetic profile of DMHT reveals its stability and distribution in biological systems:

  • Transport Mechanisms : DMHT is absorbed via passive diffusion and facilitated transport mechanisms, accumulating in metabolically active tissues such as the liver and kidneys .
  • Subcellular Localization : Primarily localized in the cytoplasm and mitochondria, influencing key metabolic enzymes and signaling molecules.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Dimethyl 2-hydroxyterephthalate, and how are they validated?

this compound is typically synthesized via esterification of 2-hydroxyterephthalic acid with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions (e.g., temperature, molar ratios) must be optimized to maximize yield and purity. Validation involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment . For reproducibility, ensure reaction parameters are documented rigorously, including catalyst type, reaction time, and solvent selection.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures include:

  • Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb liquid spills with inert materials (e.g., silica gel) and dispose of as hazardous waste. Refer to OSHA-compliant safety data sheets (SDS) for acute toxicity thresholds (e.g., PAC-1: 15 mg/m³) and emergency procedures .

Q. How is this compound characterized spectroscopically, and what are common pitfalls in data interpretation?

Key techniques include:

  • FT-IR : Confirm ester carbonyl stretches (~1720 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
  • ¹H/¹³C NMR : Assign peaks to methyl ester groups (~3.8 ppm for CH₃) and aromatic protons. Common pitfalls include solvent residue contamination (e.g., DMSO in NMR) and baseline noise in FT-IR. Always run solvent blanks and use deuterated solvents for NMR .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ factorial design can systematically test variables:

  • Factors : Temperature (60°C vs. 80°C), catalyst concentration (1% vs. 3%), and molar ratio (1:2 vs. 1:3 acid:methanol).
  • Response Variables : Yield (%) and purity (HPLC area%). Analyze interactions using ANOVA to identify dominant factors. For example, elevated temperature may improve yield but reduce purity due to side reactions .

Q. What computational tools are effective in modeling the reactivity of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations can predict binding affinities to enzymes or receptors. Key steps:

  • Ligand Preparation : Optimize 3D structure using Gaussian 09 with B3LYP/6-31G* basis set.
  • Target Selection : Use Protein Data Bank (PDB) structures (e.g., cytochrome P450 enzymes). Validate predictions with in vitro assays (e.g., fluorescence quenching for protein binding) .

Q. How should researchers resolve contradictions in toxicity data for this compound?

Contradictions in toxicity studies often arise from:

  • Dose Variability : Compare NOAEL (No Observed Adverse Effect Level) across studies.
  • Model Systems : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or animal models. Mitigate by standardizing protocols (e.g., OECD Test Guidelines) and conducting meta-analyses of existing data .

Q. What advanced techniques are recommended for analyzing environmental degradation products of this compound?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to detect hydrolysis byproducts (e.g., 2-hydroxyterephthalic acid). For photodegradation studies, employ UV irradiation chambers coupled with time-resolved sampling and kinetic modeling .

Properties

IUPAC Name

dimethyl 2-hydroxybenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOJIAKIRLKBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286599
Record name Dimethyl 2-hydroxyterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6342-72-9
Record name 6342-72-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2-hydroxyterephthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-terephthalic acid dimethyl ester
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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